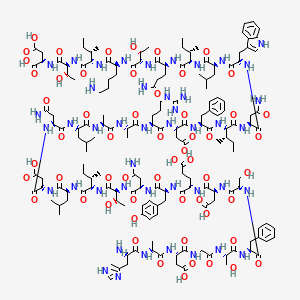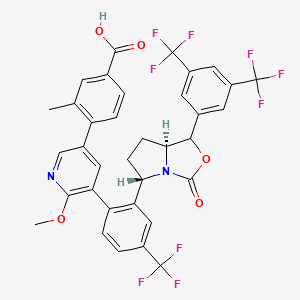![molecular formula C32H33NO3 B10827823 7-(Benzyloxy)-1-[4-(benzyloxy)benzyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B10827823.png)
7-(Benzyloxy)-1-[4-(benzyloxy)benzyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SG-005 is a synthetic organic compound known for its potent and selective inhibition of two-pore channel 2 (TPC2). It is a derivative of tetrandrine and exhibits significant antiproliferative properties against cancer cells . The compound’s chemical name is (±)-7-(Benzyloxy)-1-(4-(benzyloxy)benzyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinoline Hydrochloride .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SG-005 involves multiple steps, starting from the appropriate isoquinoline derivatives. The key steps include:
Formation of the Isoquinoline Core: This involves the cyclization of suitable precursors under acidic conditions.
Methoxylation and Methylation: Introduction of methoxy and methyl groups at specific positions on the isoquinoline ring.
Benzyloxy Substitution: The final step involves the substitution of benzyloxy groups at the desired positions using benzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of SG-005 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale preparation of isoquinoline derivatives.
Optimization of Reaction Conditions: Ensuring high yield and purity through controlled reaction conditions.
Purification and Crystallization: The final product is purified using recrystallization techniques to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
SG-005 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert SG-005 into its reduced forms.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include quinones, reduced isoquinoline derivatives, and various substituted isoquinolines .
Scientific Research Applications
SG-005 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying isoquinoline derivatives and their reactions.
Biology: Investigated for its role in inhibiting two-pore channel 2 (TPC2) and its effects on cellular processes.
Medicine: Explored for its antiproliferative properties against cancer cells, making it a potential candidate for cancer therapy.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates .
Mechanism of Action
SG-005 exerts its effects by selectively inhibiting two-pore channel 2 (TPC2). This inhibition disrupts calcium ion signaling within cells, leading to antiproliferative effects. The compound targets TPC2 channels, which are involved in various cellular processes, including endolysosomal trafficking and autophagy .
Comparison with Similar Compounds
Similar Compounds
Tetrandrine: The parent compound of SG-005, known for its calcium channel blocking properties.
BI-9321 Hydrochloride: Another TPC2 inhibitor with similar antiproliferative effects.
TPC2-A1-N: A selective TPC2 inhibitor used in similar research applications
Uniqueness of SG-005
SG-005 stands out due to its high selectivity and potency as a TPC2 inhibitor. Its unique structure, with benzyloxy and methoxy substitutions, contributes to its enhanced biological activity and specificity compared to other similar compounds .
Properties
Molecular Formula |
C32H33NO3 |
|---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
6-methoxy-2-methyl-7-phenylmethoxy-1-[(4-phenylmethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C32H33NO3/c1-33-18-17-27-20-31(34-2)32(36-23-26-11-7-4-8-12-26)21-29(27)30(33)19-24-13-15-28(16-14-24)35-22-25-9-5-3-6-10-25/h3-16,20-21,30H,17-19,22-23H2,1-2H3 |
InChI Key |
HZBGXMAYXSMTBE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-~{tert}-butyl-~{N}-[(5~{R})-8-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-2-(oxetan-3-yl)-1,3,4,5-tetrahydro-2-benzazepin-5-yl]-1,2,3-triazole-4-carboxamide](/img/structure/B10827741.png)
![(E)-1-[4-[[2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]-3-naphthalen-2-ylprop-2-en-1-one](/img/structure/B10827744.png)


![2-[7-[(5-cyano-1-methylindol-3-yl)methyl]-2-aza-7-azoniaspiro[4.4]nonan-2-yl]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B10827781.png)

![N-[1-[5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidin-4-yl]acetamide](/img/structure/B10827795.png)

![2-[4-(3,5-Dimethylpiperazin-1-yl)-2-methoxyanilino]-9-methyl-5,7-dihydropyrimido[5,4-d][1,3]benzodiazepin-6-one](/img/structure/B10827804.png)

![1-[4-(Difluoromethoxy)phenyl]-2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B10827812.png)



